

## Application Notes and Protocols: Electrospinning of Pentacosadiynoic Acid Nanofibers for Biosensing Applications

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Compound of Interest		
Compound Name:	Pentacosadiynoic acid	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the fabrication and application of electrospun **pentacosadiynoic acid** (PCDA) nanofibers. The protocols outlined below are designed for the development of colorimetric biosensors, with a specific application focus on the detection of Escherichia coli (E. coli).

## Introduction

Electrospinning is a versatile and cost-effective technique for producing nanofibers with high surface area-to-volume ratios and porous structures, making them ideal for various biomedical applications, including biosensing and drug delivery.[1][2][3][4] **Pentacosadiynoic acid** (PCDA) is a diacetylene monomer that can be polymerized to form polydiacetylene (PDA). PDA is a conjugated polymer known for its chromic properties, changing color in response to external stimuli such as temperature, pH, and interactions with biomolecules.[5][6]

This document details the electrospinning of PCDA with a carrier polymer, polyurethane (PU), to form PU-PCDA nanofibers.[7][8] Upon photopolymerization with UV light, these nanofibers exhibit a blue color. The interaction of these nanofibers with specific analytes, such as extracellular polymeric substances (EPS) secreted by E. coli, induces a colorimetric transition to red, enabling visual detection.[7][8][9]



# **Experimental Protocols**Preparation of the PU-PCDA Electrospinning Solution

This protocol describes the preparation of the polymer solution required for electrospinning.

#### Materials:

- 10,12-Pentacosadiynoic acid (PCDA)
- Polyurethane (PU)
- Tetrahydrofuran (THF)
- N,N-dimethylformamide (DMF)
- · Magnetic stirrer and stir bar
- Glass vial

#### Procedure:

- Prepare a co-solvent system of THF and DMF. A common ratio is a 1:1 (v/v) mixture.
- Dissolve PU and PCDA in the THF/DMF solvent system to achieve the desired total polymer concentration and PU to PCDA mass ratio. For example, to prepare a 12 wt% solution with a PU:PCDA ratio of 4:1, dissolve the corresponding amounts of PU and PCDA in the solvent mixture.
- Stir the solution at room temperature until both the PU and PCDA are completely dissolved, resulting in a homogeneous and viscous solution.

## **Electrospinning of PU-PCDA Nanofibers**

This protocol details the electrospinning process to fabricate the nanofiber mats.

#### Apparatus:

Standard electrospinning setup including:



- High-voltage power supply
- Syringe pump
- Syringe with a blunt-tip needle (e.g., 23-gauge)
- Grounded collector (e.g., a rotating drum or a flat plate covered with aluminum foil)

#### Procedure:

- Load the prepared PU-PCDA solution into the syringe and mount it on the syringe pump.
- Connect the positive electrode of the high-voltage power supply to the needle of the syringe.
- · Ground the collector.
- Set the electrospinning parameters as detailed in Table 1. These parameters may need to be
  optimized based on the specific equipment and desired nanofiber morphology.
- Initiate the electrospinning process by starting the syringe pump and applying the high voltage.
- Collect the nanofibers on the grounded collector to form a nonwoven mat.
- After a sufficient amount of nanofibers has been collected, turn off the high-voltage power supply and the syringe pump.
- Carefully remove the nanofiber mat from the collector.

## **UV Photopolymerization of PCDA Nanofibers**

This protocol describes the process of polymerizing the PCDA monomers within the electrospun nanofibers to form the colorimetric PDA.

#### Apparatus:

• UV lamp (254 nm wavelength)

#### Procedure:



- Place the electrospun PU-PCDA nanofiber mat under the UV lamp.
- Expose the nanofiber mat to UV radiation at 254 nm. An exposure time of approximately 5 minutes is typically sufficient for polymerization.[10]
- The nanofibers will develop a blue color, indicating the successful polymerization of PCDA into PDA.
- Store the blue-phase PU-PDA nanofiber mats in the dark to prevent any unwanted continuous photopolymerization before use.[7]

## **Application: Colorimetric Detection of E. coli**

This protocol outlines the use of the fabricated PU-PDA nanofiber mats for the detection of E. coli.

#### Materials:

- Blue-phase PU-PDA nanofiber mats
- E. coli culture (e.g., ATCC25922) grown in Luria-Bertani (LB) broth
- Petri dishes or other suitable containers for the assay
- Spectrophotometer or a digital camera for colorimetric analysis

#### Procedure:

- Culture E. coli in LB broth until a sufficient concentration is reached.
- Place a piece of the blue-phase PU-PDA nanofiber mat into a petri dish.
- Expose the nanofiber mat to the E. coli culture. This can be done by placing the mat in direct contact with an E. coli colony on an agar plate or by immersing it in a liquid culture.[5][11]
- Observe the color change of the nanofiber mat. The presence of E. coli will induce a color change from blue to red. This response can be rapid, occurring within 0.5 to 3 minutes.



• For quantitative analysis, the colorimetric response (CR%) can be calculated using spectrophotometric measurements of the absorbance of the nanofiber mat before and after exposure to E. coli. The CR% is typically calculated using the following formula:

$$CR\% = [(AB0 - AB) / AB0] \times 100$$

Where AB0 is the absorbance of the blue-phase nanofibers at their characteristic peak (around 640 nm) before exposure to the analyte, and AB is the absorbance at the same wavelength after exposure.

### **Data Presentation**

## **Table 1: Electrospinning Parameters for PU-PCDA**

**Nanofibers** 

Parameter	Value	Reference
Solution Parameters		
Polymer Concentration	12-14 wt%	[12]
PU:PCDA Mass Ratio	4:1 or greater	[12]
Solvent System	THF:DMF (1:1 v/v)	[7]
Viscosity	225-290 cP	[12]
Process Parameters		
Applied Voltage	8 kV	[10]
Flow Rate	1.0 mL/h	[10]
Needle Gauge	23-gauge	[10]
Collector Distance	Not specified	
Environmental Parameters		_
Temperature	Room Temperature	_
Humidity	Not specified	-



Note: These parameters serve as a starting point and may require optimization for different experimental setups.

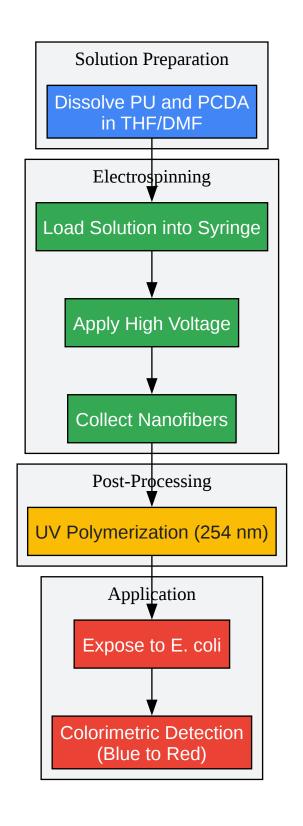
**Table 2: Performance Characteristics of PU-PDA** 

Nanofiber Biosensor for E. coli Detection

Performance Metric	Value	Reference
Response Time	0.5 - 3 minutes	[7]
Critical Bacterial Concentration (CBC)	9 x 108 CFU/mL	[7]
Detection Mechanism	Interaction with Extracellular Polymeric Substances (EPS)	[7][8][9]

# Visualizations Experimental Workflow



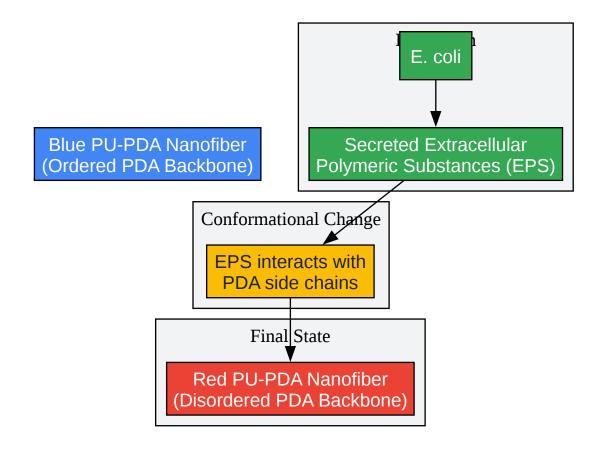


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Caption: Experimental workflow for the fabrication and application of PU-PCDA nanofibers.



### Mechanism of E. coli Detection



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Caption: Proposed mechanism for the colorimetric detection of E. coli by PU-PDA nanofibers.

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